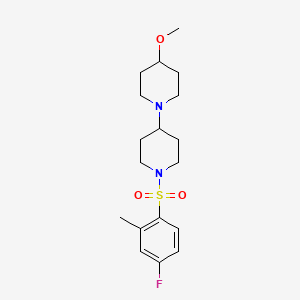

1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Fluoro-2-methylbenzenesulfonyl chloride” is a chemical compound used in laboratory settings . It’s also known as "5-Fluorotoluene-2-sulfonyl chloride" .

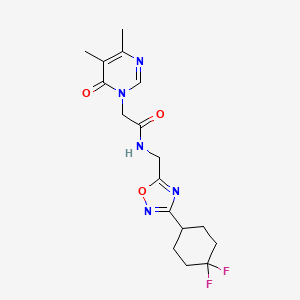

Molecular Structure Analysis

The molecular formula of “4-Fluoro-2-methylbenzenesulfonyl chloride” is C7H6ClFO2S . The InChI Key is XLPGWKNCWMFHOD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-Fluoro-2-methylbenzenesulfonyl chloride” is a liquid at room temperature . It has a molecular weight of 208.64 g/mol . The density is 1.433 g/mL at 25 °C .Scientific Research Applications

Chemical Synthesis and Catalysis

- Piperidine Derivatives in Aminocarbonylation : Piperidine derivatives, like 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, are utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such reactions are significant in the synthesis of carboxamides and ketocarboxamides, particularly from iodoalkenes and iodoarenes (Takács et al., 2014).

Medicinal Chemistry and Drug Design

- Synthesis of Antibacterial Agents : Piperidine compounds have been synthesized for their potential antibacterial properties. Studies show that derivatives of 1,3,4-oxadiazole and sulfamoyl attached to piperidine structures, similar to 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, exhibit valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Materials Science and Corrosion Studies

- Corrosion Inhibition of Iron : Piperidine derivatives have been studied for their ability to inhibit corrosion, particularly on iron surfaces. Quantum chemical calculations and molecular dynamic simulations of these derivatives show promising results in corrosion inhibition (Kaya et al., 2016).

Organometallic Chemistry

- Catalysis in Alcohol Oxidation : Certain piperidine-based sulfonate compounds are used as catalysts in the selective oxidation of alcohols. These compounds, structurally related to 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, show effectiveness in catalyzing the oxidation of primary and secondary alcohols (Hazra et al., 2015).

Quantum Chemistry

- Electrochemical Fluorination Studies : The electrochemical fluorination of cyclic amines like methylpiperidines, which are structurally similar to 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, has been explored to understand the dynamics of C-N bond cleavage and the formation of fluorinated compounds (Abe et al., 2000).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The sulfonyl fluoride motif in “4-Fluoro-2-methylbenzenesulfonyl fluoride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3S/c1-14-13-15(19)3-4-18(14)25(22,23)21-11-5-16(6-12-21)20-9-7-17(24-2)8-10-20/h3-4,13,16-17H,5-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPKVOYOSMGWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2931782.png)

![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)

![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2931791.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)

![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether](/img/structure/B2931800.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B2931801.png)